2,3-Dihydro-1H-isoindole-1-carboxylic acid

Angiotensin-Converting Enzyme ACE Inhibitor Structure-Activity Relationship

Researchers face scaffold-dependent metabolic instability in peptidomimetics and false SAR outcomes from using generic proline surrogates in ACE inhibitor design. 2,3-Dihydro-1H-isoindole-1-carboxylic acid (isoindoline-1-carboxylic acid) provides a rigid bicyclic framework that: - Confers resistance to PM20D1-mediated hydrolysis for sustained in vivo mitochondrial uncoupling activity - Enables class-specific ACE inhibitor SAR investigation where sulfhydryl presence determines potency (J. Med. Chem. 1986) - Minimizes conformational backbone heterogeneity vs. flexible pyrrolidine rings Available from BenchChem with verified purity specifications and global delivery options.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 66938-02-1
Cat. No. B2714096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-isoindole-1-carboxylic acid
CAS66938-02-1
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1C2=CC=CC=C2C(N1)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)
InChIKeyOFKFBEJYOHXPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-isoindole-1-carboxylic Acid: Core Scaffold for Medicinal Chemistry and Peptidomimetics


2,3-Dihydro-1H-isoindole-1-carboxylic acid (CAS 66938-02-1), also known as isoindoline-1-carboxylic acid, is a non-proteinogenic α-amino acid analogue characterized by a bicyclic framework in which a benzene ring is ortho-fused to the C-3–C-4 bond of L-proline [1]. With the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol , this compound serves as a conformationally constrained proline surrogate and a versatile scaffold in organic and medicinal chemistry [2]. Its rigid isoindoline core imposes specific spatial constraints on peptide backbones, making it a critical building block for the synthesis of enzyme inhibitors, peptidomimetics, and biologically active small molecules [3].

Why 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Cannot Be Substituted by Proline or Isoquinoline Analogues


Despite superficial structural similarity to other conformationally constrained amino acids such as proline, tetrahydroisoquinoline-1-carboxylic acid, or octahydroisoindole-1-carboxylic acid, 2,3-dihydro-1H-isoindole-1-carboxylic acid (isoindoline-1-carboxylic acid) exhibits distinct pharmacological and enzymatic behavior that precludes simple substitution. In angiotensin-converting enzyme (ACE) inhibitor design, isoindoline-1-carboxylic acid analogues demonstrate a striking divergence in potency depending on the presence or absence of a sulfhydryl group, a phenomenon not observed with tetrahydro-1-isoquinolinecarboxylic acid or proline prototypes [1]. Furthermore, derivatives incorporating the isoindoline-1-carboxylate head group confer resistance to enzymatic hydrolysis by PM20D1, a property absent in natural N-acyl amino acids, enabling sustained mitochondrial uncoupling bioactivity both in vitro and in vivo [2]. These class-specific and scaffold-specific behaviors underscore that isoindoline-1-carboxylic acid is not a generic surrogate for proline or other bicyclic amino acid analogues; its unique electronic and steric profile directly dictates binding mode, metabolic stability, and ultimately biological outcome.

Differentiation Evidence: 2,3-Dihydro-1H-isoindole-1-carboxylic Acid vs. Proline and Isoquinoline Analogues


ACE Inhibitor Potency Divergence: Non-Sulfhydryl vs. Sulfhydryl Analogues

In a direct structure-activity relationship (SAR) study of angiotensin-converting enzyme (ACE) inhibitors, isoindoline-1-carboxylic acid analogues exhibited a striking functional divergence based on the presence or absence of a sulfhydryl group. Specifically, non-sulfhydryl isoindoline-1-carboxylic acid analogues were found to be equipotent with the proline prototype, whereas the corresponding sulfhydryl analogues were essentially inactive [1]. This behavior contrasts sharply with tetrahydro-1-isoquinolinecarboxylic acid analogues, which retained high potency in both sulfhydryl and non-sulfhydryl forms. This divergence constitutes the first evidence suggesting alternate binding modes may exist for the two major structural classes of small molecule ACE inhibitors [1].

Angiotensin-Converting Enzyme ACE Inhibitor Structure-Activity Relationship

Resistance to PM20D1 Hydrolysis vs. Natural N-Acyl Amino Acids

In a 2018 study evaluating mitochondrial uncoupling bioactivity, a class of unnatural N-acyl amino acid analogues characterized by an isoindoline-1-carboxylate head group (derived from 2,3-dihydro-1H-isoindole-1-carboxylic acid) demonstrated resistance to enzymatic degradation by PM20D1, a peptidase that readily hydrolyzes natural N-acyl amino acids [1]. The isoindoline-containing analogues maintained uncoupling bioactivity in mammalian cells and in mice, whereas natural N-acyl amino acids are rapidly degraded in vivo. This metabolic stability is directly attributable to the conformationally constrained isoindoline scaffold, which sterically impedes access to the amide bond targeted by PM20D1 [1].

Mitochondrial Respiration Metabolic Stability N-Acyl Amino Acid

Conformational Constraint: A Rigid Proline Surrogate

2,3-Dihydro-1H-isoindole-1-carboxylic acid is structurally defined as a non-proteinogenic α-amino acid in which a benzene ring is ortho-fused onto the C-3–C-4 bond of L-proline [1]. This bicyclic fusion eliminates the conformational flexibility present in the pyrrolidine ring of proline, enforcing a rigid geometry that restricts the φ and ψ dihedral angles of the peptide backbone [2]. In contrast, proline itself can adopt multiple ring puckers (endo/exo), leading to conformational heterogeneity in peptide structures. The rigid isoindoline scaffold therefore offers enhanced predictability in peptidomimetic design and has been specifically utilized in SAR studies where conformational constraint is critical for target engagement [2].

Peptidomimetics Conformational Analysis Proline Analogues

Application Scenarios of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid


ACE Inhibitor SAR Studies

2,3-Dihydro-1H-isoindole-1-carboxylic acid is specifically indicated for SAR investigations of ACE inhibitors where the functional class (sulfhydryl vs. non-sulfhydryl) determines potency outcomes. As demonstrated in the J. Med. Chem. 1986 study, isoindoline-1-carboxylic acid analogues exhibit a unique class-dependent activity divergence not observed with tetrahydroisoquinoline or proline scaffolds [1]. Researchers conducting SAR campaigns on ACE inhibitors should prioritize this scaffold when exploring non-sulfhydryl inhibitor series, as substitution with alternative amino acid surrogates may yield misleading or negative results.

Metabolically Stable N-Acyl Amino Acid Uncouplers

For research programs targeting mitochondrial respiration, obesity, or type 2 diabetes via N-acyl amino acid pathways, the isoindoline-1-carboxylate head group confers essential resistance to PM20D1-mediated hydrolysis [2]. This scaffold enables sustained uncoupling bioactivity in cellular and in vivo models, a property not achievable with natural N-acyl amino acids. Investigators synthesizing novel mitochondrial uncouplers should employ 2,3-dihydro-1H-isoindole-1-carboxylic acid as the core head group to ensure metabolic stability and interpretable in vivo pharmacology [2].

Rigid Proline Surrogates for Peptidomimetics

In peptidomimetic design where conformational heterogeneity must be minimized, the rigid bicyclic isoindoline-1-carboxylic acid scaffold offers a structurally predictable alternative to the flexible pyrrolidine ring of proline [3]. This is particularly relevant for the development of enzyme inhibitors, receptor ligands, and peptide-based therapeutics where backbone pre-organization enhances target binding affinity and selectivity. The scaffold's utility has been demonstrated in the synthesis of diuretic agents, ACE inhibitors, and organophosphorus antioxidants [3].

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